4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine
CAS No.: 103922-84-5
Cat. No.: VC0194878
Molecular Formula: C15H23N3O
Molecular Weight: 261.37
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103922-84-5 |
|---|---|
| Molecular Formula | C15H23N3O |
| Molecular Weight | 261.37 |
| IUPAC Name | 4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-amine |
| Standard InChI | InChI=1S/C15H23N3O/c16-7-2-5-11-19-15-12-14(6-8-17-15)13-18-9-3-1-4-10-18/h2,5-6,8,12H,1,3-4,7,9-11,13,16H2 |
| SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN |
Introduction
Structural Characterization and Chemical Properties
Molecular Structure
4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine features a 2-substituted pyridine ring with a piperidinylmethyl group at position 4 and an oxybutene chain terminated by an amine group. This structure bears significant resemblance to the compound described in search results, specifically the maleate salt derivative that contains an isoindoline-1,3-dione group instead of the terminal amine . The compound contains multiple nitrogen-containing heterocycles and an alkene functionality that could influence its reactivity and potential applications.
The structural components can be categorized as follows:
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A pyridine ring serving as the core structure
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A piperidinylmethyl substituent at position 4 of the pyridine
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A but-2-en-1-amine chain connected via an oxygen atom at position 2 of the pyridine
Predicted Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be predicted:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₁₅H₂₃N₃O | Structural analysis |
| Molecular Weight | Approximately 261.4 g/mol | Calculated from atomic weights |
| Physical State | Solid at room temperature | Based on similar pyridine derivatives |
| Solubility | Likely soluble in polar organic solvents | Based on functional groups present |
| LogP | Approximately 2.0-3.0 | Estimated based on structural components |
| pKa | Approximately 8-9 for terminal amine, 5-6 for pyridine N | Based on typical values for similar functional groups |
The presence of both basic nitrogen atoms (pyridine, piperidine, and primary amine) suggests that this compound would likely form stable salts with various acids, similar to the maleate salt observed in the related compound .
Synthetic Approaches and Chemical Reactivity
Nucleophilic Substitution Approach
A viable synthetic route might involve a nucleophilic substitution reaction between a suitably functionalized pyridine derivative and a protected but-2-en-1-amine:
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Preparation of a 2-halopyridine derivative containing the 4-(piperidin-1-ylmethyl) substituent
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Nucleophilic displacement of the halogen with 4-hydroxybut-2-en-1-amine (or a protected derivative)
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Deprotection steps if necessary to reveal the primary amine
This approach is analogous to methods used for synthesizing other pyridine derivatives with ether linkages as seen in similar compounds .
Chemical Reactivity Profile
The compound contains several reactive sites that would determine its chemical behavior:
| Functional Group | Expected Reactivity |
|---|---|
| Primary Amine | Nucleophilic reactions, amide formation, imine formation |
| Alkene Bond | Addition reactions, hydrogenation, epoxidation |
| Pyridine Ring | Electrophilic substitution (deactivated), nucleophilic substitution (activated) |
| Piperidine | Alkylation at nitrogen, oxidation reactions |
| Ether Linkage | Relatively stable, but susceptible to cleavage under strong acidic conditions |
The primary amine functionality would likely be the most reactive site, followed by the alkene bond. These groups could serve as handles for further functionalization or conjugation with other molecules of interest.
| Structural Feature | Related Bioactive Compounds | Potential Activity |
|---|---|---|
| Piperidinylmethylpyridine | Various CNS-active compounds | Potential neuroactive properties |
| Alkene-containing linkers | Found in several receptor ligands | Conformational restriction for receptor binding |
| Terminal amine | Common in many pharmacophores | Hydrogen bond donor, cation formation |
The compound shares structural similarities with various bioactive molecules that contain pyridine rings with piperidinyl substituents, which are often found in compounds with central nervous system activity .
Analytical Characterization
Predicted Spectroscopic Properties
Based on the structural features, the following spectroscopic properties would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine CH | 6.5-8.5 | Complex patterns |
| Alkene CH | 5.5-6.5 | Complex patterns |
| OCH₂ | 4.0-4.5 | Doublet or doublet of doublets |
| CH₂NH₂ | 3.2-3.8 | Doublet or doublet of doublets |
| Piperidinyl CH₂N | 2.2-2.6 | Multiplet |
| Remaining piperidinyl CH₂ | 1.4-1.8 | Multiplet |
| NH₂ | 1.0-2.0 | Broad singlet |
Mass Spectrometry
The compound would likely show a molecular ion peak at m/z 261 corresponding to the molecular formula C₁₅H₂₃N₃O, with fragmentation patterns involving loss of the amine group, cleavage at the ether linkage, and fragmentation of the piperidine ring.
Chromatographic Behavior
The compound would likely exhibit moderate retention on reversed-phase HPLC due to its mixed hydrophilic and hydrophobic character. The presence of basic nitrogen atoms suggests that chromatographic methods might benefit from the addition of modifiers to minimize peak tailing.
Structure-Activity Relationship Considerations
Key Structural Features
Several structural aspects of 4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine may influence its biochemical behavior:
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The piperidinylmethyl group provides a basic nitrogen atom that can interact with acidic residues in biological targets
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The pyridine ring offers potential for π-stacking interactions with aromatic amino acid residues
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The but-2-en-1-amine linker provides conformational flexibility while maintaining a specific spatial arrangement
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The terminal primary amine can form hydrogen bonds and salt bridges with complementary groups
Comparison with Related Bioactive Compounds
When comparing this compound with related structures that have documented biological activities:
Limitations and Future Research Directions
Current Knowledge Gaps
Several important aspects of 4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine remain unexplored based on the available search results:
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Confirmed synthetic routes and experimental procedures
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Experimentally determined physicochemical properties
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Detailed biological activity profiling
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Crystal structure and conformational preferences
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Metabolism and pharmacokinetic properties (if relevant to biological applications)
Proposed Research Strategies
To address these knowledge gaps, the following research approaches are recommended:
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Development and optimization of synthetic routes to access the compound
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Full characterization of physicochemical properties using analytical techniques
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Screening against various biological targets to identify potential activities
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Computational modeling to predict binding interactions with potential biological targets
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Evaluation of the compound as a chemical building block for the synthesis of more complex molecules
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